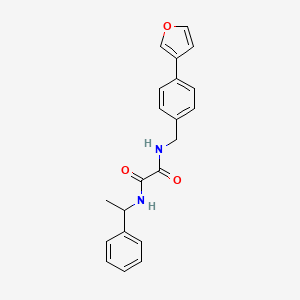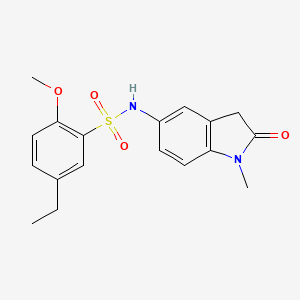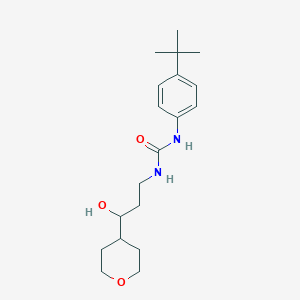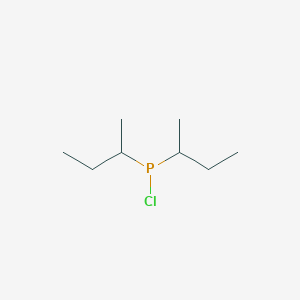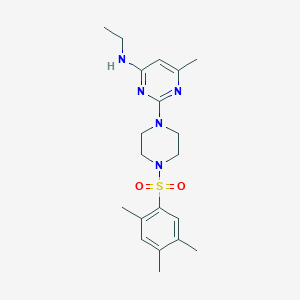
N-ethyl-6-methyl-2-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-6-methyl-2-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H29N5O2S and its molecular weight is 403.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiproliferative Activity
A study by Mallesha et al. (2012) involved synthesizing a series of derivatives related to the structure of N-ethyl-6-methyl-2-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine. These compounds were evaluated for their antiproliferative effect against human cancer cell lines using the MTT assay method. Among the synthesized compounds, certain derivatives demonstrated good activity against various cell lines, indicating potential as anticancer agents Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A. (2012). Archives of Pharmacal Research.
Antimicrobial Activity
Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds were tested for their antimicrobial activity against various bacterial strains. Some derivatives showed potent inhibitory activity, highlighting the compound's potential in developing new antimicrobial agents Krishnamurthy, B., Vinaya, K., Prasanna, D. S., Raghava, B., & Rangappa, K. (2011). Letters in Drug Design & Discovery.
Dual-action Hypoglycemic Agents
Research by Song et al. (2011) synthesized a series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including structures analogous to this compound. One compound was identified as a potent dual-acting hypoglycemic agent, activating both glucokinase (GK) and PPARγ. This compound demonstrated efficacy in reducing glucose levels in mice after oral glucose loading, suggesting a potential therapeutic approach for diabetes management Song, H., Tian, K., Lei, L., Shen, Z., Liu, S.-x., Zhang, L., Song, H.-r., Jin, X., & Feng, Z. (2011). Acta Pharmaceutica Sinica B.
Novel Sulfonated Nanofiltration Membranes
A study by Liu et al. (2012) explored the synthesis of novel sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes. Although not directly synthesizing this compound, the research demonstrates the relevance of sulfonyl and piperazine groups in developing materials with improved water flux and dye rejection capabilities. This indicates the compound's potential utility in water treatment applications Liu, Y., Zhang, S., Zhou, Z., Ren, J., Geng, Z., Luan, J., & Wang, G. (2012). Journal of Membrane Science.
properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S/c1-6-21-19-13-17(5)22-20(23-19)24-7-9-25(10-8-24)28(26,27)18-12-15(3)14(2)11-16(18)4/h11-13H,6-10H2,1-5H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQVFMAIGAEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


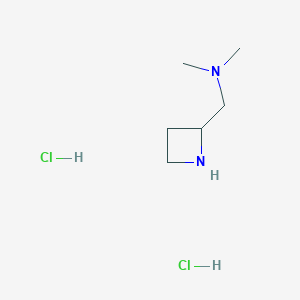
![4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2467355.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)
![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2467360.png)
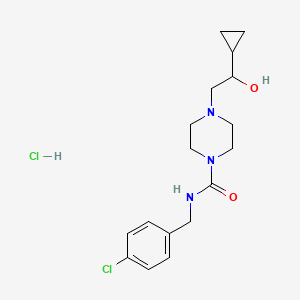
![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)
